molecular formula C9H19NO B15338252 cis-(2-Methyl-2-methylamino-cyclohexyl)-methanol

cis-(2-Methyl-2-methylamino-cyclohexyl)-methanol

Cat. No.: B15338252
M. Wt: 157.25 g/mol
InChI Key: RGNCCBYVICNGGY-IUCAKERBSA-N
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Description

cis-(2-Methyl-2-methylamino-cyclohexyl)-methanol is a cyclohexane derivative featuring a cis-configuration of substituents at the 2-position of the ring. Its structure includes:

  • A methyl group (–CH₃) and a methylamino group (–NHCH₃) at the 2-position of the cyclohexane ring.
  • A hydroxymethyl group (–CH₂OH) attached to the adjacent carbon, creating a stereochemical arrangement critical to its reactivity and applications.

This compound is classified as an amino alcohol, a class of molecules with both amine and alcohol functional groups. Its stereochemistry (cis-configuration) and substituent positions influence its physicochemical properties, such as solubility, dipole moment, and intermolecular interactions .

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

[(1R,2S)-2-methyl-2-(methylamino)cyclohexyl]methanol

InChI

InChI=1S/C9H19NO/c1-9(10-2)6-4-3-5-8(9)7-11/h8,10-11H,3-7H2,1-2H3/t8-,9-/m0/s1

InChI Key

RGNCCBYVICNGGY-IUCAKERBSA-N

Isomeric SMILES

C[C@@]1(CCCC[C@H]1CO)NC

Canonical SMILES

CC1(CCCCC1CO)NC

Origin of Product

United States

Biological Activity

Cis-(2-Methyl-2-methylamino-cyclohexyl)-methanol, also known by its CAS number 421765-88-0, is a cyclic amine compound characterized by a cyclohexyl ring and a hydroxymethyl group. With a molecular weight of approximately 157.25 g/mol, this compound has garnered attention in pharmacological research due to its potential neuroactive properties and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, interaction with biological targets, and potential therapeutic implications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C9H19NO\text{C}_9\text{H}_{19}\text{NO}

Key Features:

  • Cyclic Amine: The presence of a cyclohexyl ring contributes to its unique pharmacological properties.
  • Hydroxymethyl Group: This functional group may enhance interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The process includes:

  • Formation of the cyclohexyl structure.
  • Introduction of the methylamino and hydroxymethyl groups.
  • Purification to achieve high yields and purity.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit neuroactive properties, potentially interacting with neurotransmitter systems. However, detailed mechanisms are yet to be fully elucidated.

Interaction Studies

Initial findings indicate that this compound may interact with specific neurotransmitter receptors, particularly those involved in neuropharmacology. Interaction studies are essential for understanding its pharmacodynamics.

Biological Target Interaction Type Potential Effects
Neurotransmitter ReceptorsBinding AffinityModulation of neurotransmitter levels
EnzymesInhibition/ActivationInfluence on metabolic pathways

Case Studies and Research Findings

  • Neuropharmacological Studies: Research indicates that this compound may have potential applications in treating neurodegenerative disorders due to its ability to modulate neurotransmitter activity.
    • Example Study: A study explored the effects of similar cyclic amines on neurotransmitter release, suggesting that modifications in structure can lead to significant changes in biological activity.
  • Comparative Analysis: Similar compounds were analyzed to highlight the unique properties of this compound.
    Compound Name Structural Features Unique Properties
    1-(2-Methylamino)cyclohexanolAmino group on cyclohexanolDifferent receptor binding profile
    3-Methyl-1-cyclohexanolMethyl substitution at a different positionAltered solubility properties
  • Therapeutic Potential: The compound's potential as a therapeutic agent is under investigation, particularly for conditions involving neurotransmitter dysregulation such as depression and anxiety disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare cis-(2-Methyl-2-methylamino-cyclohexyl)-methanol with structurally analogous compounds, emphasizing differences in stereochemistry, functional groups, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Groups Applications/Properties Evidence Source
This compound Cis-2-methyl, 2-methylamino, hydroxymethyl on cyclohexane Amine, alcohol, methyl Chemical intermediate; potential CNS agent? N/A
cis-(2-Amino-cyclohexyl)-methanol Cis-2-amino, hydroxymethyl on cyclohexane Amine, alcohol Building block in organic synthesis
cis-1,2-Cyclohexanedimethanol Cis-1,2-dihydroxymethyl on cyclohexane Two alcohols Polymer precursor; solubility studies
cis-(4-Methylcyclohexyl)methanol Cis-4-methyl, hydroxymethyl on cyclohexane Alcohol, methyl Solubility/partitioning studies
cis-2-Methylcyclohexanol Cis-2-methyl, hydroxyl on cyclohexane Alcohol, methyl Solvent properties; chiral resolution

Key Comparisons:

Functional Group Impact on Reactivity Amino Alcohols vs. Diols:

  • This compound contains both amine and alcohol groups, enabling dual reactivity in nucleophilic substitutions or condensation reactions. In contrast, cis-1,2-Cyclohexanedimethanol (two alcohol groups) is less reactive toward amines but serves as a precursor for polyesters or polyurethanes . Methylamino vs. Amino Groups:

Stereochemical Effects on Physical Properties

  • cis/trans Isomerism :

  • cis-(4-Methylcyclohexyl)methanol exhibits higher aqueous solubility (2.08:1 cis:trans ratio in partitioning studies) compared to its trans isomer due to reduced molecular symmetry and increased dipole moment . Similar trends likely apply to the target compound. Ring Substituent Position:
  • cis-2-Methylcyclohexanol (methyl at C2) has a lower boiling point (≈170°C) than 4-methyl isomers, highlighting how substituent position affects volatility .

This suggests that the methylamino and hydroxymethyl groups in the target compound could similarly optimize bioavailability .

Synthetic Utility cis-(2-Amino-cyclohexyl)-methanol () is used as a chiral building block in asymmetric synthesis. The target compound’s methylamino group may offer additional steric or electronic effects for selective reactions .

Table 2: Physicochemical Properties of Selected Compounds

Compound Name Aqueous Solubility (g/L) log P (Octanol-Water) Dipole Moment (Debye) Evidence Source
cis-(4-Methylcyclohexyl)methanol ~1.2 2.8 2.9
trans-(4-Methylcyclohexyl)methanol ~0.6 3.1 1.7
cis-1,2-Cyclohexanedimethanol ~5.0 1.5 3.5

Q & A

Q. How does methyl substitution at the 2-position of the cyclohexyl ring affect log P or aqueous solubility compared to 4-methyl analogs?

  • Methodological Answer : Compare log P values using shake-flask experiments or HPLC retention times. The 2-methyl group introduces greater steric hindrance, reducing solubility compared to 4-methyl derivatives. Computational tools (e.g., COSMO-RS) model these effects by simulating solvent-cavity interactions .

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